molecular formula C6H6N2O B3426315 3-Pyridinealdoxime CAS No. 51892-16-1

3-Pyridinealdoxime

Cat. No.: B3426315
CAS No.: 51892-16-1
M. Wt: 122.12 g/mol
InChI Key: YBKOPFQCLSPTPV-VMPITWQZSA-N
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Description

3-Pyridinealdoxime is an organic compound with the molecular formula C6H6N2O. It is a derivative of pyridine, where the aldehyde group is converted into an aldoxime. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Pyridinealdoxime can be synthesized through the reaction of 3-pyridinecarboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds at room temperature and yields the aldoxime as a white crystalline solid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization from water .

Chemical Reactions Analysis

Types of Reactions: 3-Pyridinealdoxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Pyridinealdoxime has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: It serves as a ligand in coordination chemistry and is used in the study of enzyme mechanisms.

    Medicine: this compound derivatives are investigated for their potential use as antidotes for organophosphate poisoning.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

  • 2-Pyridinealdoxime
  • 4-Pyridinealdoxime
  • Pralidoxime
  • Obidoxime

Comparison: 3-Pyridinealdoxime is unique due to its specific position of the aldoxime group on the pyridine ring, which influences its reactivity and binding properties. Compared to 2-pyridinealdoxime and 4-pyridinealdoxime, this compound has distinct chemical and biological activities. Pralidoxime and obidoxime are also oxime-based compounds but are primarily used as antidotes for organophosphate poisoning .

Properties

IUPAC Name

(NE)-N-(pyridin-3-ylmethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c9-8-5-6-2-1-3-7-4-6/h1-5,9H/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBKOPFQCLSPTPV-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193-92-6, 51892-16-1
Record name 3-Pyridine-aldoxime
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Record name 3-Pyridinecarboxaldehyde oxime (E)
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Record name 3-Pyridinealdoxime
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Record name Nicotinaldehyde oxime
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Record name N-[(pyridin-3-yl)methylidene]hydroxylamine
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Synthesis routes and methods I

Procedure details

3-Pyridinecarboxaldehyde oxime was prepared by treating 3-pyridinecarboxaldehyde (10 mL, 106 mmol) with hydroxylamine hydrochloride (8.10 g, 117 mmol) and 50% aqueous sodium hydroxide (2 mL) in ethanol (100 mL) and water (200 mL) for 17 hours. The solution was adjusted to pH 14 with the addition of 50% (w/w) aqueous sodium hydroxide. The solution was extracted with several portions of dichloromethane. The combined organic layers were washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield 8.3 g of a white solid. The aqueous layers were combined and back-extracted with chloroform (5×1 L) to yield additional product. The total amount of 3-pyridinecarboxaldehyde oxime obtained was 12.24 g.
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8.1 g
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100 mL
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Synthesis routes and methods II

Procedure details

Nicotinaldehyde oxime was prepared in quantitative yield by the reaction of nicotinaldehyde with hydroxylamine and sodium acetate in ethanol as for 20.
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Synthesis routes and methods III

Procedure details

3-Pyridine carboxaldehyde (21.4 g, 200 mmol) and hydroxylamine hydrochloride (14.6 g, 210 mmol) were dissolved in CH3OH (125 ml) and heated at reflux for 12 hours. The solution was then concentrated under vacuum to give a white solid. To this solid was added saturated NaHCO3 solution, with stirring until slightly basic. A white precipitate was obtained which was filtered, washed with water, and dried in vacuo, to give 3-pyridine aldoxime as a white solid, 23.6 g, 97% yield, mp 148°-150° C.
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21.4 g
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14.6 g
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125 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Pyridinealdoxime
Customer
Q & A

Q1: How does the structure of 3-Pyridinealdoxime influence its anticholinergic activity?

A: Research indicates that incorporating this compound into oxime esters and ethers can yield compounds with anticholinergic properties. Interestingly, studies suggest that when a bulkier xanthene moiety is present alongside this compound, the resulting compound tends to exhibit greater anticholinergic activity compared to those derived solely from this compound. []

Q2: What is the role of this compound in supramolecular synthesis?

A: this compound, along with other pyridine-based oximes, has been investigated for its ability to direct the assembly of metal-organic complexes. The oxime functionality in these molecules tends to form predictable hydrogen bonds, leading to specific supramolecular arrangements. For instance, researchers have successfully used this compound to synthesize one-dimensional chains of octahedral metal complexes linked by oxime···oxime hydrogen bonds. [, ]

Q3: How can computational chemistry contribute to understanding the behavior of this compound in complex systems?

A: Computational methods, particularly molecular electrostatic potential (MEP) calculations, have proven valuable in predicting the supramolecular binding preferences of this compound in the presence of metal ions like Cu(II) and anions like hexafluoracetylacetonate. By analyzing the MEP values at potential hydrogen-bond acceptor sites, researchers can anticipate the most likely supramolecular interactions and potentially design systems with desired properties. []

Q4: Are there spectroscopic techniques that can provide insights into the hydrogen bonding behavior of this compound?

A: Yes, polarized infrared (IR) spectroscopy, particularly when combined with isotopic substitution (H/D), has been employed to study the hydrogen bonding patterns in this compound crystals. This technique helps researchers understand the strong coupling effects and self-organization phenomena associated with the chain hydrogen bond systems formed by this compound molecules. []

Q5: Has this compound been explored in the context of metal complexation?

A: Indeed, this compound readily forms complexes with various transition metals. Researchers have investigated the thermal, spectral, and magnetic properties of chloro complexes of manganese, cobalt, nickel, and copper with this compound as ligands. []

Q6: Can Electron Paramagnetic Resonance (EPR) spectroscopy be used to analyze this compound derivatives?

A: Absolutely. EPR, coupled with Density Functional Theory (DFT) calculations, has been successfully employed to study the 3-pyridylmethaniminoxy radical, a derivative of this compound. This approach provides valuable information about hyperfine couplings, offering structural insights relevant to iminoxyls derived from pyridinealdoximes. []

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